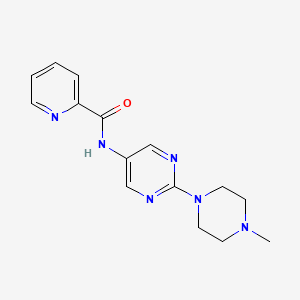

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Tuberculostatic Activity

Research on derivatives closely related to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide has shown significant tuberculostatic activity. A study detailed the synthesis of novel derivatives, specifically focusing on their in vitro activity against Mycobacterium tuberculosis. This suggests potential applications in developing new treatments for tuberculosis, highlighting the importance of structural modifications to enhance antimicrobial efficacy A. Bogdanowicz et al., 2012.

Potential Against SARS-CoV Protease

Another study investigated thieno[2,3-d]pyrimidine derivatives, closely related to the chemical structure of interest, for their ability to inhibit SARS-CoV 3C-like protease. This research is crucial for developing therapeutic agents against viral infections, including SARS and potentially other coronaviruses, demonstrating the compound's relevance in antiviral drug discovery Amira S. Abd El-All et al., 2016.

Development as a Negative Allosteric Modulator

The compound has been developed into a negative allosteric modulator for the mGlu5 receptor, indicating its potential application in treating depression. The study highlights the synthesis scale-up, showcasing the compound's promise in neurological and psychiatric disorder treatments Thomas K. David et al., 2017.

Antihypertensive Applications

Derivatives of this compound have shown promise as antihypertensive agents. Synthesis of related structures has led to compounds with significant in vitro and in vivo antihypertensive activity, expanding the compound's potential therapeutic applications beyond infectious and neurological diseases S. M. Bayomi et al., 1999.

Serotoninergic Receptor Affinity

Exploration of picolinamide derivatives, including those structurally related to the compound , has revealed high specificity and affinity towards serotoninergic receptors. This discovery is pivotal for developing new treatments for depression and anxiety, highlighting the compound's versatility in addressing various health conditions F. Fiorino et al., 2017.

Wirkmechanismus

Target of Action

The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for therapeutic interventions.

Mode of Action

They do this by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects various biochemical pathways. Most notably, it disrupts the cell cycle regulation and DNA repair mechanisms. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these pathways for survival .

Pharmacokinetics

Similar compounds are known to have varying degrees of absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the disruption of essential cellular processes such as cell cycle regulation and DNA repair.

Eigenschaften

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-12(11-18-15)19-14(22)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXBDCPMBWKBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-Methoxybenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2440245.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)

![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)

![(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440254.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)